Beta-farnesene is derived from the mevalonate pathway, which is a crucial metabolic pathway in many organisms for synthesizing terpenoids. It can be found in essential oils of various plants and is particularly abundant in the oil of the chamomile flower and the resin of certain conifers. In addition to its natural sources, beta-farnesene can also be produced synthetically through microbial fermentation processes or chemical synthesis.
The synthesis of beta-farnesene typically begins with the condensation of two molecules of acetyl-CoA to form farnesyl pyrophosphate, which is then converted into beta-farnesene by specific synthases.
Beta-farnesene has a molecular formula of and a molecular weight of approximately 204.36 g/mol.
Beta-farnesene participates in several chemical reactions due to its unsaturated nature.
Beta-farnesene exhibits several biological activities primarily through its interactions with cellular pathways.
Beta-farnesene presents several notable physical and chemical properties:
These properties contribute to its utility in various applications across industries.
Beta-farnesene has diverse applications due to its unique properties:
β-Farnesene ((E)-7,11-dimethyl-3-methylene-1,6,10-dodecatriene) is synthesized by terpene synthases (TPSs), which convert farnesyl diphosphate (FPP) into specific sesquiterpene scaffolds. TPSs belong to a diverse enzyme family with significant sequence and structural variation across plant and microbial species. In plants like Artemisia annua and Malus domestica, β-farnesene synthase (BFS) enzymes exhibit high catalytic specificity for converting FPP exclusively to (E)-β-farnesene, avoiding side products like α-farnesene or bisabolene [1] [6]. For example, Artemisia annua BFS (AaBFS) produces (E)-β-farnesene with >99% purity due to its active site geometry, which stabilizes the trans configuration of the FPP substrate during the ionization-cyclization cascade [3] [10].
Fungal TPSs, such as those from Dictyostelium purpureum, display broader product profiles. DpTPS2 and DpTPS6 generate (E)-β-farnesene as dominant products (>60%) alongside minor sesquiterpenes (e.g., α-selinene), indicating relaxed substrate specificity in non-plant systems [10]. This mechanistic diversity arises from variations in catalytic loops and metal-binding domains (DDxxD motif) that govern substrate folding and carbocation intermediates. Protein engineering efforts have exploited this plasticity: Rational mutagenesis of Malus domestica BFS increased catalytic efficiency (kcat/Km) by 2.3-fold through stabilizing the trans-isomer conformation [1] [6].
Table 1: Terpene Synthases for β-Farnesene Production
Source Organism | Enzyme | Specificity | Key Products | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Artemisia annua | AaBFS | High | (E)-β-Farnesene (>99%) | 1.2 × 10⁴ |
Malus domestica | MdBFS | High | (E)-β-Farnesene (98%) | 0.8 × 10⁴ |
Citrus junos | CjBFS | Moderate | (E)-β-Farnesene (85%) | 0.6 × 10⁴ |
Dictyostelium purpureum | DpTPS2 | Low | (E)-β-Farnesene (65%), α-Selinene | 0.3 × 10⁴ |
Enhanced β-farnesene synthesis requires redirecting carbon flux through the mevalonate (MVA) pathway. Native MVA flux in Saccharomyces cerevisiae is suboptimal due to:
Engineering strategies overcome these bottlenecks:
Table 2: Metabolic Engineering Targets for MVA Pathway Optimization
Target Module | Engineering Strategy | Host | β-Farnesene Improvement |
---|---|---|---|
Acetyl-CoA Supply | ATP-citrate lyase + AMP deaminase | Y. lipolytica | 45% ↑ titer |
HMG-CoA Reduction | NADH-dependent HMGR (vs. NADPH-dependent) | Y. lipolytica | 32% ↑ yield |
FPP Branch Point | ERG20 (FPP synthase) knockout + BFS integration | S. cerevisiae | 7.5-fold ↑ titer |
MVA Gene Dosage | 2× ERG10, ERG13, IDI operons | Y. lipolytica | 92% ↑ titer |
Saccharomyces cerevisiae remains the industry standard for β-farnesene production due to well-established genetics and high titers (130 g/L achieved via Amyris Inc.). Key advances include:
However, Yarrowia lipolytica offers advantages for industrial scalability:
Table 3: Host Performance Comparison for β-Farnesene Production
Host | Max Titer (Bioreactor) | Yield (g/g Substrate) | Key Engineering Feature | Limitation |
---|---|---|---|---|
S. cerevisiae | 130 g/L | 0.23 (glucose) | Affibody scaffolds; RQ feeding | High sterol competition |
Y. lipolytica | 28.9 g/L | 0.15 (glucose) | Δdga1/Δdga2; ACL overexpression | Lower productivity than yeast |
Cupriavidus necator | 26.3 µM (≈6.7 mg/L) | Low (fructose) | MEP pathway; autotrophic growth | Low titer; growth-dependent |
Ogataea polymorpha | 14.7 g/L | 0.046 (methanol) | MVA optimization; fatty acid chassis | C1 substrate complexity |
Cofactor imbalances critically constrain β-farnesene yields:
Engineering solutions target cofactor supply and stoichiometry:1. NADPH Regeneration:- Mucor circinelloides NADP+-dependent malic enzyme (MCME) expression in Y. lipolytica increased NADPH pools by 40%, boosting β-farnesene titers to 810 mg/L [7].- Non-oxidative glycolysis (NOG) in Y. lipolytica diverted glucose to pentose phosphate pathway (PPP), generating 50% more NADPH than glycolysis [9].
In fed-batch reactors, magnesium supplementation (10 mM Mg2+) further stabilized ATP pools in Y. lipolytica via kinase activation, elevating titers to 28.9 g/L [7] [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6